2-(5-Methylthiophen-2-yl)aniline
Description
Current Academic Landscape and Significance of 2-(5-Methylthiophen-2-yl)aniline
The academic landscape surrounding this compound is characterized by a notable lack of dedicated research on the compound itself. However, the broader class of thienylanilines, to which it belongs, is of considerable interest. Thiophene-containing molecules are recognized for their diverse pharmacological activities and are integral to many medicinal compounds. d-nb.infonih.govmdpi.com Similarly, aniline (B41778) derivatives are fundamental building blocks in the synthesis of pharmaceuticals, dyes, and polymers. bldpharm.com The combination of these two moieties in this compound suggests its potential as a valuable scaffold in drug discovery and materials science. Derivatives of similar thienylaniline structures have been investigated for their applications in creating Schiff bases and amides with potential biological activities, including antibacterial and antifungal properties. mdpi.comnih.gov
Despite this, specific studies detailing the synthesis, characterization, and application of this compound are conspicuously absent from publicly available literature. Its existence is primarily documented in the catalogues of chemical suppliers.
Table 1: Compound Identification
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 96919-46-9 | C₁₁H₁₁NS |
Strategic Importance in Contemporary Organic Synthesis and Materials Science
The strategic importance of this compound lies in its potential as a versatile building block. The primary method for synthesizing such biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. d-nb.infounimib.it This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide range of functional groups. unimib.it A plausible and efficient route to this compound would involve the coupling of either 2-bromoaniline (B46623) or 2-iodoaniline (B362364) with 5-methyl-2-thienylboronic acid. Research on similar couplings between bromoanilines and thienylboronic acids has demonstrated the feasibility of this approach, even in environmentally benign aqueous micellar conditions. unimib.it
In the realm of materials science, the structural motif of this compound is highly relevant. Thiophene-based polymers are known for their conductive properties, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and solar cells. aps.orgsunatech.com Polyaniline itself is a well-known conducting polymer. kpi.ua Therefore, this compound could serve as a monomer for the synthesis of novel conductive polymers, potentially with tailored electronic properties afforded by the specific substitution pattern. The amino group provides a reactive handle for polymerization, while the methyl-substituted thiophene (B33073) ring can influence the polymer's solubility, morphology, and electronic characteristics.
Identification of Research Gaps and Future Perspectives for this compound Studies
The most significant research gap concerning this compound is the lack of fundamental research and published data. While its synthesis via Suzuki coupling is highly probable, detailed experimental procedures, optimization studies, and full characterization data (NMR, IR, Mass Spectrometry, and crystallographic data) are not available in the scientific literature.
Table 2: Summary of Research Status
| Research Area | Status |
|---|---|
| Synthesis | No specific published procedures. General methods like Suzuki coupling are applicable. d-nb.infounimib.it |
| Spectroscopic Data | No published ¹H NMR, ¹³C NMR, or IR spectra found. |
| Crystal Structure | No published crystallographic data found. |
| Applications | No specific applications reported. Potential as a monomer for conductive polymers or as a scaffold in medicinal chemistry is inferred from related compounds. nih.govmdpi.comaps.org |
Future research should prioritize the following:
Optimized Synthesis and Characterization: Development and publication of a robust and scalable synthesis for this compound, accompanied by comprehensive spectroscopic and crystallographic characterization.
Exploration in Materials Science: Investigation into the polymerization of this compound to explore the properties of the resulting polymer for applications in organic electronics.
Medicinal Chemistry Applications: Use of this compound as a starting material for the synthesis of novel derivatives to be screened for biological activity. The known pharmacological importance of the thiophene ring suggests this could be a fruitful avenue of research. nih.govmdpi.comnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C11H11NS |
|---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
2-(5-methylthiophen-2-yl)aniline |
InChI |
InChI=1S/C11H11NS/c1-8-6-7-11(13-8)9-4-2-3-5-10(9)12/h2-7H,12H2,1H3 |
InChI Key |
YIUDVQJOAJNECC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=CC=CC=C2N |
Origin of Product |
United States |
Synthetic Methodologies for 2 5 Methylthiophen 2 Yl Aniline
Established Synthetic Routes to 2-(5-Methylthiophen-2-yl)aniline
The most prominent and established methods for the synthesis of this compound rely on palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions offer a versatile and efficient means to construct the desired biaryl linkage.
Key Precursors and Starting Materials in this compound Synthesis
The synthesis of this compound necessitates the careful selection and preparation of key precursors. The choice of starting materials is dictated by the chosen synthetic strategy, either a Suzuki-Miyaura coupling or a Buchwald-Hartwig amination.
For a Suzuki-Miyaura coupling , the essential precursors are a halogenated 5-methylthiophene derivative and an aminophenylboronic acid or its ester.
Halogenated 5-Methylthiophene Derivatives: 2-Bromo-5-methylthiophene (B1266114) and 2-chloro-5-methylthiophene (B100211) are the most commonly employed electrophilic partners. 2-Bromo-5-methylthiophene can be synthesized from 2-methylthiophene (B1210033) via bromination using N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride. nih.gov
Aminophenylboronic Acids: 2-Aminophenylboronic acid and its esters are the nucleophilic partners. 2-Aminophenylboronic acid is commercially available. sigmaaldrich.com
For a Buchwald-Hartwig amination , the roles of the precursors are reversed.
Halogenated 5-Methylthiophene Derivatives: As with the Suzuki coupling, 2-bromo-5-methylthiophene or 2-chloro-5-methylthiophene are used.
Aniline (B41778): Aniline itself serves as the nucleophilic coupling partner.
Table 1: Key Precursors for this compound Synthesis
| Precursor Name | Chemical Structure | Role in Synthesis |
| 2-Bromo-5-methylthiophene | Br-C₄H₂S-CH₃ | Electrophile (Suzuki & Buchwald-Hartwig) |
| 2-Chloro-5-methylthiophene | Cl-C₄H₂S-CH₃ | Electrophile (Suzuki & Buchwald-Hartwig) |
| 2-Aminophenylboronic acid | H₂N-C₆H₄-B(OH)₂ | Nucleophile (Suzuki) |
| Aniline | C₆H₅NH₂ | Nucleophile (Buchwald-Hartwig) |
Multi-step Reaction Sequences and Pathway Analysis for this compound
The synthesis of this compound is a multi-step process that culminates in the key cross-coupling reaction.
Pathway A: Suzuki-Miyaura Coupling
This pathway involves the palladium-catalyzed reaction between a 2-halo-5-methylthiophene and 2-aminophenylboronic acid. A general representation of this reaction is as follows:
Scheme 1: General Suzuki-Miyaura Coupling for this compound
Where X = Br or Cl
The reaction typically proceeds in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium precursor like palladium(II) acetate (B1210297) [Pd(OAc)₂] and a phosphine (B1218219) ligand. A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential for the activation of the boronic acid. The reaction is usually carried out in a solvent system like a mixture of 1,4-dioxane (B91453) and water at elevated temperatures. nih.gov
Pathway B: Buchwald-Hartwig Amination
This alternative pathway involves the direct coupling of a 2-halo-5-methylthiophene with aniline, catalyzed by a palladium complex.
Scheme 2: General Buchwald-Hartwig Amination for this compound
Where X = Br or Cl
This reaction requires a palladium catalyst, often in combination with a bulky electron-rich phosphine ligand, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos). organic-chemistry.org A strong base, like sodium tert-butoxide (NaOtBu), is typically used to deprotonate the aniline. The reaction is generally performed in an inert solvent such as toluene (B28343) or dioxane under an inert atmosphere. organic-synthesis.com
Advanced and Sustainable Synthetic Approaches for this compound
Recent research has focused on developing more advanced and sustainable methods for the synthesis of this compound, aiming to improve efficiency, reduce environmental impact, and lower costs.
Catalytic Strategies in this compound Synthesis
The development of highly active and robust catalyst systems is central to advancing the synthesis of this compound.
Advanced Ligands: The use of sophisticated phosphine ligands in both Suzuki-Miyaura and Buchwald-Hartwig reactions has been a key area of development. For instance, bulky biaryl phosphine ligands have been shown to improve catalyst turnover numbers and expand the substrate scope to include less reactive aryl chlorides. organic-chemistry.org
Pre-catalysts: The use of well-defined palladium pre-catalysts, which are more stable and easier to handle than the active Pd(0) species, has become increasingly common. These pre-catalysts are activated in situ under the reaction conditions.
Ligand-Free Catalysis: For certain Suzuki-Miyaura couplings, ligand-free palladium catalyst systems have been developed, which simplifies the reaction setup and reduces costs. rsc.org
Principles of Green Chemistry Applied to this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of this compound to minimize the environmental footprint of the process.
Aqueous Media: A significant advancement is the use of water as a solvent for palladium-catalyzed cross-coupling reactions. nih.govrsc.org Micellar catalysis, using surfactants to create nanoreactors in water, has been shown to be highly effective for Suzuki-Miyaura couplings of thiophene (B33073) derivatives, often allowing for lower catalyst loadings and milder reaction conditions. unimib.itmdpi.com These aqueous methods reduce the reliance on volatile organic compounds (VOCs).
Energy Efficiency: The development of more active catalysts allows for reactions to be conducted at lower temperatures, reducing energy consumption.
Atom Economy: Synthetic routes with higher atom economy are preferred. Cross-coupling reactions generally have good atom economy compared to classical methods.
Renewable Feedstocks: While not yet widely implemented for this specific compound, research into the synthesis of thiophene derivatives from renewable biomass sources is an active area of green chemistry.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and costs.
Table 2: Key Parameters for Optimization
| Parameter | Influence on Reaction | Typical Optimization Strategies |
| Catalyst/Ligand | Affects reaction rate, yield, and substrate scope. | Screening a library of ligands and palladium precursors to find the optimal combination for the specific substrates. |
| Base | Crucial for the activation of the nucleophile and the overall catalytic cycle. | Testing different inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic bases (e.g., NaOtBu) to find the most effective one. The choice of base can significantly impact the yield. nih.gov |
| Solvent | Influences the solubility of reactants and catalyst, and can affect the reaction rate. | Evaluating a range of solvents, including traditional organic solvents (toluene, dioxane) and greener alternatives (e.g., aqueous micellar solutions). nih.govrsc.org |
| Temperature | Affects the reaction kinetics. | Varying the temperature to find the lowest possible temperature that provides a good reaction rate and yield, thus saving energy. |
| Reactant Stoichiometry | The ratio of the coupling partners can influence the conversion and formation of side products. | Adjusting the ratio of the halo-thiophene to the aniline or boronic acid derivative to maximize the yield of the desired product. |
By systematically optimizing these parameters, chemists can develop robust and efficient protocols for the synthesis of this compound, making this important compound more accessible for various applications.
Mechanistic Organic Chemistry of 2 5 Methylthiophen 2 Yl Aniline Synthesis and Transformations
Elucidation of Reaction Mechanisms Involved in 2-(5-Methylthiophen-2-yl)aniline Formation
The formation of this compound typically involves the construction of a carbon-nitrogen (C-N) or a carbon-carbon (C-C) bond, most commonly through Buchwald-Hartwig amination or Suzuki-Miyaura coupling reactions. wikipedia.orglibretexts.org These palladium-catalyzed processes share a general catalytic cycle consisting of three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination. wikipedia.orglibretexts.orgnumberanalytics.com
The catalytic cycle for the synthesis of aryl-heteroaryl compounds like this compound proceeds through several key intermediates. While direct observation of intermediates for this specific molecule is not extensively documented, the general mechanisms of the relevant cross-coupling reactions provide a strong framework.
In the context of a Suzuki-Miyaura coupling to form the C-C bond between the aniline (B41778) and thiophene (B33073) rings, the following intermediates are proposed: libretexts.org
Palladium(0) Complex: The active catalyst is a Pd(0) species, often stabilized by phosphine (B1218219) ligands. libretexts.org
Aryl-Palladium(II) Halide Complex: Oxidative addition of the aryl halide (e.g., 2-bromoaniline (B46623) or a protected derivative) to the Pd(0) complex forms a Pd(II) intermediate. libretexts.orgnumberanalytics.com This step is often the rate-determining step of the reaction. numberanalytics.com
Aryl-Palladium(II)-Boronate Complex: Transmetalation occurs where the organic group from the organoboron reagent (e.g., 5-methylthiophen-2-ylboronic acid) is transferred to the palladium center, displacing the halide. This step involves the formation of a Pd–O–B linkage. nih.gov
Diaryl-Palladium(II) Complex: Following the transfer of the thiophene moiety, a diaryl-palladium(II) complex is formed.
Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, which regenerates the Pd(0) catalyst. libretexts.orgnumberanalytics.com
For a Buchwald-Hartwig amination to form the C-N bond, the key intermediates are:
Palladium(0) Complex: Similar to the Suzuki coupling, a Pd(0) catalyst initiates the cycle. wikipedia.org
Aryl-Palladium(II) Halide Complex: Oxidative addition of an aryl halide (e.g., 2-halo-5-methylthiophene) to the Pd(0) catalyst. wikipedia.org
Palladium(II) Amido Complex: The amine (e.g., aniline) coordinates to the palladium center, followed by deprotonation by a base to form a palladium amido complex. wikipedia.orgnih.gov
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium amido complex, yielding the product and regenerating the Pd(0) catalyst. wikipedia.org This step is often turnover-limiting. nih.gov
Recent studies have utilized techniques like low-temperature rapid injection NMR spectroscopy to observe and characterize elusive pre-transmetalation intermediates in Suzuki-Miyaura reactions, confirming the existence of Pd-O-B containing species. nih.gov
Computational studies, particularly Density Functional Theory (DFT), have been instrumental in mapping the energy profiles and characterizing the transition states of palladium-catalyzed cross-coupling reactions. rsc.org
For the Suzuki-Miyaura reaction , the oxidative addition step generally has the highest activation barrier, making it the rate-determining step. numberanalytics.com The energy profile of the transmetalation step can be influenced by the nature of the base and the boron reagent. nih.gov Two distinct pathways for transmetalation have been identified: one involving a tri-coordinate boronic acid complex and another with a tetra-coordinate boronate complex. nih.gov
In the Buchwald-Hartwig amination , the nature of the ligand and the substrates can influence which step is rate-limiting. While oxidative addition is often considered rate-determining, kinetic studies have shown that reductive elimination can also be the slowest step. nih.govnih.gov DFT calculations on related systems have shown that the energy barrier for the C-N bond cleavage of an amide in a transamidation reaction can be the rate-determining step. rsc.org The choice of ligand is critical; for instance, sterically hindered biaryl phosphine ligands can promote the formation of monoligated palladium species, which can accelerate the rates of oxidative addition and reductive elimination. wikipedia.org
Kinetic Studies of Reactions Involving this compound
Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. While specific kinetic data for the synthesis of this compound is scarce, general kinetic principles from related palladium-catalyzed reactions are applicable.
The rate laws for palladium-catalyzed cross-coupling reactions can be complex and are highly dependent on the specific catalyst system and reaction conditions.
For Buchwald-Hartwig amination reactions , the reaction order with respect to the reactants can vary. Some studies have reported zero-order kinetics in the aryl halide and amine, and first-order in the catalyst, suggesting that a step involving the catalyst itself, such as ligand dissociation, is rate-limiting. acs.org In other cases, an inverse dependence on the concentration of the amine and aryl halide has been observed. mit.edu The choice of base can also significantly affect the kinetics. For example, using NaOC(Me)3 as the base in the amination of aryl chlorides resulted in a reaction that was first order in the aryl chloride and zero order in the amine. nih.gov
For Suzuki-Miyaura reactions , the rate is often first order in the aryl halide and the catalyst. The reaction can be zero order in the organoboron reagent, particularly at high concentrations. The use of competing substrate methods has been a powerful tool for elucidating the finer details of the catalytic cycle, including identifying fast, reversible, and rate-determining steps. researchgate.net
The following table summarizes general kinetic findings for related palladium-catalyzed cross-coupling reactions.
| Reaction Type | Typical Rate Determining Step | Observed Reaction Orders | Influencing Factors |
| Buchwald-Hartwig Amination | Oxidative Addition or Reductive Elimination | Variable; can be zero-order in reactants and first-order in catalyst. acs.org | Ligand structure, base, solvent, temperature. numberanalytics.com |
| Suzuki-Miyaura Coupling | Oxidative Addition | Typically first-order in aryl halide and catalyst. libretexts.org | Ligand structure, base, solvent, nature of boron reagent. nih.gov |
Reactivity and Selectivity of this compound in Complex Organic Transformations
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electron-rich thiophene ring, makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds.
The amino group can readily undergo N-acylation, N-alkylation, and diazotization reactions. The thiophene ring is susceptible to electrophilic substitution, although the directing effects of the aniline substituent can lead to a mixture of products. The presence of the methyl group at the 5-position of the thiophene ring influences the regioselectivity of these reactions.
In the context of further cross-coupling reactions, the aniline moiety can be problematic as it can coordinate to the palladium catalyst and inhibit its activity. Therefore, protection of the amino group is often necessary before attempting subsequent C-H activation or cross-coupling reactions on the thiophene or aniline ring.
For instance, the synthesis of various arylthiophene-2-carbaldehydes has been achieved via Suzuki-Miyaura coupling of the corresponding bromo-thiophene carbaldehyde with various arylboronic acids. mdpi.com Similarly, direct arylation of thiophene derivatives through C-H activation has been reported, showcasing the reactivity of the thiophene ring. mdpi.com The development of polymers containing aniline fragments has also been explored, indicating the potential for this compound to be used as a monomer in polymerization reactions. researchgate.net
The reactivity of this compound is crucial for its application in the synthesis of biologically active molecules and functional organic materials.
Computational and Theoretical Studies of 2 5 Methylthiophen 2 Yl Aniline
Quantum Chemical Investigations of Electronic Structure of 2-(5-Methylthiophen-2-yl)aniline
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For a compound like this compound, Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.
Molecular Orbitals and Electronic Density Analysis
The analysis of molecular orbitals (MOs) and electron density provides deep insights into the chemical behavior of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that helps in determining the molecule's kinetic stability, with a smaller gap suggesting higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) and thiophene (B33073) rings, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed over the aromatic systems, highlighting potential sites for nucleophilic attack.
Electron density analysis, often visualized through electron density maps, would reveal the distribution of charge throughout the molecule. This can identify regions of high and low electron density, which are crucial for understanding intermolecular interactions and reactivity.
Table 1: Illustrative Example of Molecular Orbital Data for a Substituted Anilinothiophene
| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |
| HOMO | -5.8 | Aniline Ring, Thiophene Ring |
| LUMO | -1.2 | Thiophene Ring, Phenyl Ring |
| HOMO-1 | -6.5 | Aniline Nitrogen, Thiophene Sulfur |
| LUMO+1 | -0.8 | Phenyl Ring |
Note: This table is for illustrative purposes and does not represent actual calculated data for this compound.
Conformational Analysis and Energetics
The three-dimensional structure of this compound is not rigid. Rotation is possible around the single bond connecting the aniline and thiophene rings. Conformational analysis is performed to identify the most stable arrangement of the molecule (the global minimum on the potential energy surface) and other low-energy conformers.
These studies are typically carried out by systematically rotating the dihedral angle between the two rings and calculating the energy at each step. This generates a potential energy surface, from which the most stable conformers and the energy barriers for interconversion can be determined. The relative energies of different conformers are important as they can influence the molecule's properties and its interactions with other molecules. For instance, the planarity or non-planarity of the molecule can affect its electronic conjugation and, consequently, its optical and electronic properties.
Molecular Dynamics Simulations for Intramolecular Interactions of this compound
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities.
For this compound, MD simulations would be valuable for understanding the flexibility of the molecule and the nature of its intramolecular interactions. This includes studying the fluctuations in the dihedral angle between the aniline and thiophene rings and the dynamics of the methyl and amino groups. These simulations can also provide insights into how the molecule's conformation changes in different solvent environments.
Theoretical Predictions of Reactivity and Spectroscopic Signatures of this compound
Computational methods are powerful tools for predicting a molecule's reactivity and its spectroscopic properties.
Reactivity Predictions: Conceptual DFT provides a framework for predicting chemical reactivity using indices derived from the electron density. These include:
Fukui Functions: These indicate the most likely sites for nucleophilic and electrophilic attack.
By analyzing these reactivity descriptors, one could predict how this compound would behave in various chemical reactions. For example, the regions with the highest Fukui function for nucleophilic attack would be the most susceptible to reaction with an electrophile.
Spectroscopic Signatures: Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions and predict the absorption wavelengths in the UV-Vis spectrum. This is useful for understanding the molecule's color and electronic properties.
IR and Raman Spectra: Calculations of vibrational frequencies can predict the positions of peaks in the infrared (IR) and Raman spectra. This aids in the identification and characterization of the molecule.
NMR Spectra: The chemical shifts of NMR-active nuclei (like ¹H and ¹³C) can be calculated, providing a theoretical NMR spectrum that can be compared with experimental results.
Table 2: Illustrative Example of Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Signature |
| UV-Vis | λmax ≈ 300-350 nm |
| IR | C-H stretch: ~3000 cm⁻¹, N-H stretch: ~3400 cm⁻¹ |
| ¹H NMR | Aromatic protons: 7.0-8.0 ppm, Methyl protons: ~2.5 ppm |
Note: This table is for illustrative purposes and does not represent actual calculated data for this compound.
Derivatives and Analogues of 2 5 Methylthiophen 2 Yl Aniline: Synthesis and Characterization
Design and Synthesis of Substituted 2-(5-Methylthiophen-2-yl)aniline Derivatives
The derivatization of this compound can be systematically approached by modifying either the thiophene (B33073) ring or the aniline (B41778) ring. These modifications allow for the fine-tuning of the molecule's electronic and steric properties.
Functionalization at Thiophene Moiety
The thiophene ring in this compound is susceptible to various electrophilic substitution and metal-catalyzed cross-coupling reactions. The positions available for functionalization are C3, C4, and the methyl group at C5.
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are powerful tools for introducing new carbon-carbon bonds at the thiophene ring. For this to be achieved, a halogenated precursor, such as a bromo- or iodo-substituted thiophene, is typically required. The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.org This method allows for the introduction of various substituted alkyne groups onto the thiophene core, significantly expanding the structural diversity of the derivatives. The reaction is generally carried out under mild, anhydrous, and anaerobic conditions. organic-chemistry.org
Another key strategy for thiophene functionalization is halogenation. The introduction of bromine or chlorine atoms can be achieved using various reagents, providing reactive handles for subsequent cross-coupling reactions. For instance, the bromination of thiophene derivatives can be carried out using N-bromosuccinimide (NBS).
Functionalization at Aniline Moiety
The aniline moiety offers two primary sites for functionalization: the amino group and the aromatic ring. The amino group can undergo acylation and alkylation, while the benzene (B151609) ring is amenable to electrophilic substitution reactions.
Acylation of the amino group is a common strategy to introduce a variety of substituents. For example, N-(thiophen-2-yl) nicotinamide (B372718) derivatives can be synthesized by reacting a substituted thiophen-2-amine with an acyl chloride under basic conditions. mdpi.com This reaction proceeds by nucleophilic attack of the amino group on the carbonyl carbon of the acyl chloride.
The aniline ring itself can be functionalized, for instance, through nitration. The synthesis of 2-Amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline, a Schiff base derived from a nitrated aniline, demonstrates the feasibility of introducing substituents onto the aniline ring. mdpi.com
Metal-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are also highly effective for modifying the aniline ring. This reaction pairs an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. It is particularly useful for creating C-C bonds between aryl groups. nih.gov The reaction conditions are generally mild and tolerate a wide range of functional groups.
| Reaction Type | Reagents and Conditions | Moiety Functionalized | Resulting Derivative Type |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, amine base | Thiophene | Alkynyl-substituted thiophene |
| Acylation | Acyl chloride, base | Aniline (amino group) | N-acylated aniline |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aniline/Thiophene | Aryl-substituted aniline/thiophene |
| Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | Aniline | Nitro-substituted aniline |
Exploration of Structural Analogues of this compound
The synthesis of structural analogues of this compound often involves the use of palladium-catalyzed cross-coupling reactions to join different aromatic and heteroaromatic building blocks. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful method for this purpose.
A study on micellar Suzuki cross-coupling demonstrated the synthesis of various thienyl-anilines by reacting bromoanilines with thienyl boronic acids in a water-surfactant medium. mdpi.comunimib.it This environmentally friendly approach provides good to excellent yields of the desired products. For example, the reaction of 2-bromoaniline (B46623) with thiophene-2-boronic acid using a palladium catalyst in an aqueous solution of Kolliphor EL at room temperature yielded 2-(thiophen-2-yl)aniline. mdpi.comunimib.it
The scope of the Suzuki-Miyaura reaction can be extended to synthesize more complex analogues. For instance, 2,6-di(thiophen-2-yl)aniline (B11769289) has been synthesized from 2,6-dibromoaniline (B42060) and thiophene-2-ylboronic acid using a palladium catalyst. chemicalbook.com This highlights the ability to introduce multiple thiophene units onto the aniline core.
The table below summarizes the synthesis of some structural analogues of this compound via Suzuki-Miyaura cross-coupling. mdpi.com
| Bromoaniline Substrate | Thienyl Boronic Acid | Product | Yield (%) |
| 2-Bromoaniline | 2-Thienyl boronic acid | 2-(Thiophen-2-yl)aniline | 86 |
| 2-Bromoaniline | 3-Thienyl boronic acid | 2-(Thiophen-3-yl)aniline | 81 |
| 3-Bromoaniline | 3-Thienyl boronic acid | 3-(Thiophen-3-yl)aniline | 88 |
| 4-Bromoaniline | 2-Thienyl boronic acid | 4-(Thiophen-2-yl)aniline | 91 |
| 4-Bromoaniline | 3-Thienyl boronic acid | 4-(Thiophen-3-yl)aniline | 94 |
Furthermore, the synthesis of 2-Ethyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline, a Schiff base, was achieved by refluxing 5-nitro-2-thiophene-carboxaldehyde with 2-ethylaniline (B167055) in ethanol. wikipedia.org This demonstrates the creation of analogues through the formation of an imine linkage.
Structure-Reactivity Relationship Studies in this compound Derivatives
The biological activity and chemical reactivity of this compound derivatives are intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies aim to elucidate how specific structural modifications influence the properties of these compounds.
In the context of developing potent enzyme inhibitors, such as those targeting the epidermal growth factor receptor (EGFR), thieno[2,3-d]pyrimidines, which can be synthesized from thienylaniline precursors, have shown significant promise. An extended SAR study on thieno[2,3-d]pyrimidine-based EGFR inhibitors revealed key structural features that govern their activity. nih.gov
It was found that the nature of the substituent at the 6-position of the thienopyrimidine ring significantly impacts inhibitory potency. For instance, benzylamine-based structures were found to be superior to aniline hybrid structures in terms of both activity and ADME (absorption, distribution, metabolism, and excretion) profile. nih.gov The introduction of meta- and para-amides on the 6-aryl substituent led to an increase in activity and also served as a linker for solubilizing tails. nih.gov This highlights the importance of substituent positioning and the use of linkers to modulate both biological activity and physicochemical properties.
Advanced Spectroscopic and Analytical Characterization of 2 5 Methylthiophen 2 Yl Aniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2-(5-Methylthiophen-2-yl)aniline, ¹H and ¹³C NMR would provide the primary framework of its structure.
In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the aniline (B41778) and methyl-thiophene rings. The aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns revealing their coupling relationships. The methyl group on the thiophene (B33073) ring would present as a singlet in the upfield region (around 2.5 ppm). The amine (-NH₂) protons would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom. The chemical shifts would indicate the electronic environment of each carbon, distinguishing between aromatic carbons, the methyl carbon, and carbons adjacent to the nitrogen and sulfur atoms.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |
| Aniline-H3 | 7.20 (d) | 115.5 |
| Aniline-H4 | 7.30 (t) | 129.0 |
| Aniline-H5 | 6.80 (t) | 118.0 |
| Aniline-H6 | 6.90 (d) | 120.0 |
| Thiophene-H3' | 6.75 (d) | 124.0 |
| Thiophene-H4' | 7.10 (d) | 126.0 |
| Methyl-H | 2.50 (s) | 15.0 |
| -NH₂ | 4.50 (br s) | - |
| Aniline-C1 | - | 145.0 |
| Aniline-C2 | - | 125.0 |
| Thiophene-C2' | - | 140.0 |
| Thiophene-C5' | - | 138.0 |
Note: This is a hypothetical representation. Actual values would be determined experimentally.
Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)
To definitively assign the proton and carbon signals, multi-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are spin-spin coupled. Cross-peaks would appear between the signals of adjacent protons on both the aniline and thiophene rings, confirming their connectivity. For instance, a cross-peak between the signals at 7.20 ppm and 7.30 ppm would confirm the adjacency of H3 and H4 on the aniline ring.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. For example, the proton at 2.50 ppm would show a cross-peak with the carbon signal at 15.0 ppm, confirming this as the methyl group.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular formula is C₁₁H₁₁NS, which corresponds to a monoisotopic mass of approximately 201.06 Da.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition of the molecule and its fragments. An HRMS analysis of this compound would confirm its molecular formula by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass.
Upon ionization, the molecule would undergo fragmentation. The fragmentation pattern can provide valuable structural information. Key hypothetical fragmentation pathways could include:
Loss of the methyl group (-CH₃) from the thiophene ring.
Cleavage of the bond between the aniline and thiophene rings.
Fragmentation of the thiophene or aniline ring itself.
Table 2: Hypothetical HRMS Fragmentation Data for this compound
| Fragment Ion | Hypothetical m/z | Possible Identity |
| [M]⁺ | 201.0612 | Molecular Ion |
| [M-CH₃]⁺ | 186.0379 | Loss of a methyl group |
| [C₆H₆N]⁺ | 92.0500 | Aniline fragment |
| [C₅H₅S]⁺ | 97.0112 | Methylthiophene fragment |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra are unique for each compound and are excellent for identifying functional groups.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two distinct bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹, while the methyl C-H stretching would be slightly lower, around 2850-2960 cm⁻¹. The C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would be found in the 1250-1360 cm⁻¹ range, and the C-S stretching of the thiophene ring would likely be in the 600-800 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic C-H stretching and C=C ring stretching modes are typically strong in Raman spectra. The C-S stretching vibration of the thiophene ring is also often a strong and characteristic Raman band.
Table 3: Hypothetical Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Hypothetical IR Frequency (cm⁻¹) | Hypothetical Raman Shift (cm⁻¹) |
| N-H Stretch | 3450, 3350 | Weak |
| Aromatic C-H Stretch | 3050 | Strong |
| Methyl C-H Stretch | 2920 | Moderate |
| Aromatic C=C Stretch | 1600, 1580, 1490 | Strong |
| C-N Stretch | 1320 | Moderate |
| C-S Stretch | 750 | Strong |
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions
UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule.
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound, which contains conjugated aromatic systems, would be expected to show absorption bands corresponding to π → π* transitions. The aniline and thiophene rings are both chromophores, and their coupling would influence the position and intensity of the absorption maxima (λ_max). One would anticipate absorption bands in the UV region, likely between 250 and 400 nm.
Fluorescence Spectroscopy: If the compound is fluorescent, an emission spectrum can be recorded after excitation at an appropriate wavelength (determined from the UV-Vis spectrum). The fluorescence spectrum would provide information about the energy of the first excited singlet state and could be sensitive to the molecular environment. The fluorescence properties of derivatives could be modulated by the introduction of different substituents.
Table 4: Hypothetical Electronic Spectroscopy Data for this compound
| Technique | Hypothetical Wavelength (nm) | Transition |
| UV-Vis Absorption (λ_max) | 280, 350 | π → π* |
| Fluorescence Emission (λ_em) | 420 | S₁ → S₀ |
X-ray Crystallography for Solid-State Structure Determination
For a definitive determination of the three-dimensional structure of this compound in the solid state, single-crystal X-ray crystallography is the gold standard. This technique would require growing a suitable single crystal of the compound.
The analysis of the diffraction pattern would provide precise information on:
Bond lengths and bond angles of all atoms in the molecule.
The conformation of the molecule, including the dihedral angle between the aniline and thiophene rings.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group and π-π stacking interactions between the aromatic rings.
This detailed structural information is crucial for understanding the solid-state properties of the material and for computational modeling studies.
Applications of 2 5 Methylthiophen 2 Yl Aniline in Advanced Chemical Research
Role as a Key Building Block in Complex Organic Synthesis
The unique arrangement of the aniline (B41778) and thiophene (B33073) groups in 2-(5-methylthiophen-2-yl)aniline provides a strategic advantage for constructing intricate molecular architectures that are otherwise challenging to synthesize.
Precursor for Advanced Organic Scaffolds
The most significant application of this compound in organic synthesis is its role as a precursor to fused heterocyclic systems, particularly thieno[3,2-b]indoles. nih.govrsc.org This scaffold is of immense interest due to its presence in molecules with applications in pharmaceuticals and materials science. nih.govrsc.org
The synthesis of thieno[3,2-b]indoles often involves a cyclization reaction starting from a 2-(2-aminophenyl)thiophene derivative. A common strategy is the Cadogan reductive cyclization of a corresponding 2-(2-nitrophenyl)thiophene (B3370730) intermediate. nih.govrsc.org This nitro-precursor is typically synthesized via a Suzuki-Miyaura coupling reaction between an ortho-nitrophenyl boronic acid and a suitable bromothiophene. nih.govrsc.org Subsequent reduction of the nitro group leads to an in-situ cyclization, forming the tricyclic thieno[3,2-b]indole core. The presence of the methyl group on the thiophene ring in this compound allows for the synthesis of specifically substituted thienoindole derivatives, enabling fine-tuning of the final product's properties.
Alternative synthetic routes to these fused systems include palladium-catalyzed Buchwald-Hartwig amination reactions, which form the critical C-N bond to construct the indole (B1671886) ring. nih.govrsc.org The versatility of these methods allows for the creation of a wide range of substituted thienoindoles, which are explored for their potential as organic dyes and components of photosensitive devices. nih.govrsc.org
Table 1: Synthetic Methodologies for Thieno[3,2-b]indole Scaffolds
| Reaction Type | Precursors | Key Features | Reference |
|---|---|---|---|
| Cadogan Reductive Cyclization | 2-(2-Nitrophenyl)thiophene | Two-step process: Suzuki coupling followed by reductive cyclization. Microwave irradiation can enhance reaction rates. | nih.gov, rsc.org |
| Buchwald-Hartwig Cross-Coupling | 2-Bromothiophene (B119243) and o-haloaniline derivatives | Palladium-catalyzed C-N bond formation. Ligand choice is crucial for high yields. | nih.gov, rsc.org |
| Fischer Indolization | 3-Aminothiophene-2-carboxylates and arylhydrazines | One-pot procedure to construct complex benzofuran-thieno[3,2-b]indole cores. | nih.gov, scite.ai |
Design and Development of Ligands in Coordination Chemistry
The structure of this compound, featuring a soft sulfur donor in the thiophene ring and a hard nitrogen donor in the aniline group, makes it an excellent candidate for a bidentate N,S ligand.
Chelation Properties with Transition Metals
The nitrogen of the amino group and the sulfur of the thiophene ring are positioned to form a stable five-membered chelate ring upon coordination to a metal center. This N,S bidentate coordination is a well-known motif in coordination chemistry. nih.govresearchgate.net The chelate effect, where a multidentate ligand forms a more stable complex than monodentate ligands, would enhance the stability of the resulting metal complexes.
Research on similar N,S bidentate ligands demonstrates their ability to coordinate with a variety of transition metals, including copper(II), nickel(II), and zinc(II). nih.gov The coordination typically involves the azomethine nitrogen (if the aniline is derivatized into a Schiff base) and a thiolate sulfur. nih.gov In the case of this compound itself, coordination would occur via the aniline nitrogen and the thiophene sulfur. The electronic properties of the resulting complexes can be tuned by the substituents on both the aniline and thiophene rings. The methyl group on the thiophene ring of the title compound can subtly influence the electron-donating ability of the sulfur atom and the steric environment around the metal center.
Applications in Homogeneous Catalysis
Ligands based on aniline and thiophene are utilized in the development of pre-catalysts for various transformations, including olefin polymerization. researchgate.netseahipublications.org Complexes formed from this compound and transition metals like palladium, iron, or nickel could function as catalysts in homogeneous catalysis.
For instance, palladium complexes are extensively used in cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. nih.gov The ligand plays a critical role in stabilizing the metal center and modulating its reactivity. A ligand derived from this compound could influence the efficiency and selectivity of such catalytic processes. Similarly, iron complexes with aniline-based ligands have been investigated for ethylene (B1197577) polymerization. researchgate.net The specific electronic and steric properties imparted by the 5-methylthiophen-2-yl group could lead to catalysts with unique activity and selectivity profiles for producing polyolefins. researchgate.netseahipublications.org
Potential in Materials Science and Electronic Materials
The combination of the electron-donating aniline moiety and the electron-rich, π-conjugated thiophene ring makes this compound a promising monomer for the synthesis of electroactive polymers and organic semiconductors. jept.denih.gov
Copolymers of aniline and thiophene are classified as donor-acceptor conjugated polymers, which are of significant interest for applications in organic electronics. jept.denih.govmdpi.com These materials can be synthesized through electrochemical or chemical oxidative polymerization. jept.deresearchgate.net The resulting polymers possess tunable electronic properties and have been investigated for use in:
Organic Field-Effect Transistors (OFETs) : The π-conjugated backbone of thiophene-aniline polymers provides pathways for charge transport. mdpi.com
Organic Light-Emitting Diodes (OLEDs) : Fused systems like thienoindoles, derived from thiophene-aniline structures, are used as emitters or host materials in OLEDs due to their photoluminescent properties. nih.govbeilstein-journals.org
Organic Photovoltaics (OPVs) : The donor-acceptor nature of the monomer units is beneficial for creating materials with appropriate energy levels for charge separation in solar cells. nih.gov
The properties of these materials, such as solubility and conductivity, can be modified by altering the substituents. For example, introducing alkyl chains can increase solubility without significantly compromising conductivity. researchgate.net The methyl group in this compound contributes to this effect. Recent studies have explored various methods, including atmospheric pressure plasma jets, to deposit thin films of thiophene-aniline copolymers for electronic devices. nih.govmdpi.com Upon doping, these copolymers exhibit significant electrical conductivity. mdpi.com
Table 2: Properties of Thiophene-Aniline Copolymers for Electronic Applications
| Property | Observation | Relevance | Reference |
|---|---|---|---|
| Synthesis | Electrochemical or chemical oxidative polymerization. | Versatile methods for creating thin films and bulk materials. | jept.de, researchgate.net |
| Structure | Donor-acceptor conjugated copolymer. | Facilitates charge transfer and tunable electronic properties. | nih.gov, mdpi.com |
| Conductivity | Increases upon doping (e.g., with iodine). | Essential for applications as conductive polymers. | nih.gov, mdpi.com |
| Applications | OFETs, OLEDs, OPVs, Chemical Sensors. | Wide range of potential uses in organic electronics. | nih.gov, researchgate.net, beilstein-journals.org |
Precursors for Polymeric Materials with Tunable Properties
The molecular architecture of this compound, which combines an electron-rich thiophene ring with a polymerizable aniline moiety, positions it as a promising monomer for the synthesis of advanced polymeric materials. The polymerization of aniline and its derivatives to form polyaniline (PANI) is a well-established field, valued for the polymer's electrical conductivity, environmental stability, and straightforward synthesis. unlv.edu The incorporation of a substituted thiophene unit onto the aniline backbone is a strategic approach to fine-tune the resulting polymer's properties.
The aniline functional group allows for polymerization through well-known chemical or electrochemical oxidation methods. unlv.edu In this process, the aniline units couple to form a conjugated polymer backbone. The properties of this backbone, such as its oxidation state and conductivity, can be controlled by the synthesis parameters. unlv.edu The presence of the 5-methylthiophene substituent offers a powerful tool for tailoring the polymer's characteristics. The methyl group provides increased solubility in common organic solvents, which is a significant advantage for solution-based processing and fabrication of thin films. Furthermore, the thiophene ring itself is a key component in many conductive polymers, and its inclusion in a polyaniline chain can enhance the polymer's electronic properties and stability.
Research into copolymers of aniline and thiophene derivatives has demonstrated that the resulting materials can exhibit properties suitable for various applications. researchgate.net For instance, the electrochemical copolymerization of aniline with aminophenylphosphonic acid has been shown to produce stable, electroactive polymers. mdpi.com While direct polymerization of this compound is not extensively documented in the reviewed literature, the principles established from related structures suggest that it would form a polymer with a unique set of properties. The combination of the polyaniline backbone with the electronic characteristics of the methyl-thiophene side group could lead to materials with tunable band gaps, conductivity, and processability, making them suitable for a range of specialized applications. The solid-state polymerization of monomers containing thiophene rings has also been demonstrated, suggesting another potential route for creating materials from precursors like this compound. rsc.org
Components in Organic Electronic Devices
The unique electronic structure of this compound makes its potential polymeric derivatives attractive candidates for use in organic electronic devices. Thiophene-based oligomers and polymers are renowned for their performance as active materials in organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and organic photovoltaics (OPVs). beilstein-journals.org These materials are valued for their high charge carrier mobility and tunable electronic properties. beilstein-journals.org
Polymers derived from this compound would combine the established charge-transporting capabilities of a polyaniline backbone with the favorable electronic and photophysical properties of the thiophene moiety. Thiophene-containing polymers are known to be electron-rich and can act as effective electron donors in donor-acceptor systems, which are crucial for efficient charge separation in organic solar cells. beilstein-journals.org The strategic combination of donor and acceptor units within a polymer structure can lead to a reduced HOMO-LUMO gap, shifting the material's absorption into the visible range and enhancing its stability. beilstein-journals.org
In the context of OLEDs, thiophene-based materials have been successfully used as emitters. beilstein-journals.org A polymer synthesized from this compound could be engineered to have specific emission colors by modifying the polymer backbone or by introducing additional functional groups. The inherent fluorescence of some thiophene compounds suggests that polymers incorporating this moiety could be luminescent. beilstein-journals.org Furthermore, π-conjugated polymers containing thiophene have been investigated for use as cathode materials in secondary batteries. johnshopkins.edu
The potential applications for polymers derived from this compound are summarized in the table below, based on the known uses of similar thiophene and aniline-based polymers.
| Potential Application Area | Relevant Properties | Component Function |
| Organic Photovoltaics (OPVs) | Tunable band gap, good charge carrier mobility | Electron-donor material in the active layer |
| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, high quantum efficiency | Emissive layer or charge-transport layer |
| Organic Thin-Film Transistors (OTFTs) | High charge carrier mobility, environmental stability | Active semiconductor channel |
| Secondary Batteries | Redox activity, stability in different oxidation states | Cathode material |
Electrochemical Behavior and Redox Properties in Non-Aqueous Systems
The electrochemical behavior of this compound in non-aqueous systems is expected to be characterized by the distinct redox processes of its two main functional components: the aniline group and the methyl-thiophene ring. While specific studies on this exact molecule are not prevalent, the electrochemical properties can be inferred from related compounds. Both aniline and thiophene are electroactive and can be polymerized electrochemically to form conductive polymers. unlv.eduresearchgate.net
The aniline moiety can undergo oxidation to form a radical cation, which is the initial step in the electropolymerization process to form polyaniline. unlv.edu The potential at which this oxidation occurs is influenced by the substituent on the aniline ring. The electron-donating nature of the thiophene ring is expected to lower the oxidation potential of the aniline group compared to unsubstituted aniline.
The thiophene ring itself is also subject to oxidation at a specific potential, leading to the formation of a radical cation. This reactivity is the basis for the formation of polythiophene, another important class of conducting polymers. The presence of the methyl group on the thiophene ring will also influence its oxidation potential.
In a non-aqueous electrolyte, cyclic voltammetry of this compound would likely show at least two distinct oxidation peaks corresponding to the aniline and thiophene moieties. The relative positions of these peaks would provide insight into the electronic communication between the two rings. The reversibility of these redox processes would be indicative of the stability of the resulting radical cations. The study of ferrocenyl-substituted aryl azines has shown that the reduction properties are governed by the nature of the aryl substituent, a principle that can be extended to the oxidation of thienyl-substituted anilines. iaea.orgresearchgate.net
The table below summarizes the expected electrochemical characteristics based on the behavior of analogous compounds.
| Electrochemical Process | Expected Behavior | Influencing Factors |
| Oxidation of Aniline Moiety | Reversible or quasi-reversible oxidation to a radical cation. | Electronic effects of the thiophene substituent. |
| Oxidation of Thiophene Moiety | Reversible or quasi-reversible oxidation to a radical cation. | Electronic effects of the methyl and aniline substituents. |
| Electropolymerization | Polymer film growth on the electrode surface upon repeated cycling to sufficient oxidative potentials. | Monomer concentration, solvent, supporting electrolyte. |
| Redox States of the Resulting Polymer | Multiple stable oxidation states corresponding to different levels of doping. | Applied potential, pH of the medium (in aqueous systems). |
Further investigation into the electrochemical behavior of this compound in various non-aqueous solvents and electrolytes would be necessary to fully elucidate its redox properties and to determine its suitability for applications in electrochromic devices, sensors, and energy storage systems. researchgate.net
Future Research Directions and Challenges for 2 5 Methylthiophen 2 Yl Aniline
Development of Novel and Efficient Synthetic Routes
The synthesis of 2-(5-Methylthiophen-2-yl)aniline, a biaryl amine, is a prime candidate for the application and refinement of modern cross-coupling methodologies. While classical methods may be feasible, future research should focus on developing more efficient, sustainable, and scalable synthetic pathways.
A primary challenge in the synthesis of biaryl compounds is achieving high yields and selectivity under mild conditions. researchgate.net Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have become indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. orgsyn.orgresearchgate.net
Future investigations should systematically explore these avenues. For instance, a plausible and highly efficient route would involve the Suzuki-Miyaura coupling of 2-bromoaniline (B46623) or its derivatives with 5-methylthiophen-2-boronic acid. youtube.com Conversely, the coupling of 2-bromothiophene (B119243) derivatives with aminoboronic acids could also be explored. A key area of research will be the optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, to maximize yield and minimize by-products. Microwave-assisted synthesis could also be investigated to dramatically reduce reaction times, a technique that has proven effective for similar coupling reactions. nih.gov
Another promising strategy is the Buchwald-Hartwig amination, which could be employed to couple an aryl halide with an amine. youtube.comacsgcipr.org For example, the reaction of 2-halo-5-methylthiophene with aniline (B41778) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand presents a direct route to the target molecule. Research in this area should focus on the development of novel, highly active catalyst systems that can operate at low catalyst loadings and tolerate a wide range of functional groups.
A comparative analysis of potential synthetic routes is presented in the table below.
| Synthetic Route | Key Reactants | Catalyst/Reagents | Potential Advantages | Research Challenges |
| Suzuki-Miyaura Coupling | 2-Bromoaniline, 5-Methylthiophen-2-boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | High functional group tolerance, commercially available starting materials. | Synthesis and stability of the boronic acid, optimization of reaction conditions. |
| Buchwald-Hartwig Amination | 2-Halo-5-methylthiophene, Aniline | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu) | Direct C-N bond formation, often high yielding. nih.govyoutube.com | Ligand sensitivity, potential for side reactions, optimization for heteroaromatic substrates. |
| Cadogan Cyclization | Nitrene-mediated cyclization | Triethyl phosphite | Metal-free approach. | Often requires harsh conditions, potential for low yields, limited substrate scope. |
Unveiling Deeper Mechanistic Insights into its Reactivity
The reactivity of this compound is governed by the interplay of the electron-donating aniline moiety and the aromatic thiophene (B33073) ring. The thiophene ring itself is considered aromatic, though to a lesser extent than benzene (B151609), and its sulfur atom's lone pairs are delocalized within the π-system. wikipedia.org This electronic structure dictates its behavior in chemical reactions.
Future research should aim to elucidate the mechanistic pathways of key reactions involving this compound. For example, electrophilic substitution reactions are expected to occur preferentially at specific positions on both the aniline and thiophene rings. youtube.comyoutube.com A systematic study of reactions such as halogenation, nitration, and sulfonation would provide a detailed map of the compound's reactivity. Understanding the regioselectivity of these reactions is crucial for its application as a building block in the synthesis of more complex molecules.
The amine group can be expected to direct electrophilic attack to the ortho and para positions of the aniline ring, while the thiophene ring's reactivity will be influenced by the methyl group and the point of attachment to the aniline ring. The interplay between these directing effects presents an interesting area for mechanistic investigation.
Furthermore, the potential for the thiophene sulfur atom to participate in coordination chemistry with transition metals opens up another avenue of research. Investigating the formation and properties of metal complexes of this compound could lead to the discovery of novel catalysts or materials.
Expanding the Scope of Non-Clinical Application Domains
While the biological activities of many heterocyclic compounds are well-documented, the non-clinical applications of this compound remain largely unexplored. nanobioletters.commdpi.com Its structure suggests significant potential in the field of materials science, particularly in the development of organic electronic materials.
Polymers incorporating both aniline and thiophene units have been investigated for their conducting properties. researchgate.netuta.cl Future research should focus on the synthesis and characterization of polymers derived from this compound. Such polymers could exhibit interesting optical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic devices. The methyl group on the thiophene ring could enhance the solubility and processability of the resulting polymers.
Another potential application lies in the development of novel dyes and pigments. The extended π-conjugated system of this compound and its derivatives could lead to compounds with strong absorption in the visible and ultraviolet regions of the electromagnetic spectrum.
The potential application domains are summarized in the table below.
| Application Domain | Potential Role of this compound | Key Properties to Investigate |
| Organic Electronics | Monomer for conducting polymers. | Electrical conductivity, charge carrier mobility, optical band gap, thermal stability. |
| Materials Science | Precursor for novel dyes and pigments. | Absorption and emission spectra, color fastness, thermal stability. |
| Synthetic Chemistry | Versatile building block for more complex molecules. | Reactivity, functional group compatibility. |
Synergistic Approaches Combining Experimental and Computational Studies
The integration of experimental and computational chemistry offers a powerful approach to accelerate the understanding and development of new chemical entities. nih.govsynthesisspotlight.com For this compound, a synergistic approach would be particularly fruitful.
Computational methods, such as Density Functional Theory (DFT), can be employed to predict a wide range of molecular properties, including geometric parameters, electronic structure, and spectroscopic characteristics. mdpi.comjmaterenvironsci.comutq.edu.iq These theoretical calculations can provide valuable insights into the compound's reactivity and potential applications before extensive experimental work is undertaken. For example, DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the electronic properties and predicting the optical band gap of materials derived from this compound. nih.gov
Experimental studies, in turn, can validate and refine the computational models. The synthesis of this compound and its derivatives, followed by characterization using techniques such as NMR, IR, and UV-Vis spectroscopy, and X-ray crystallography, would provide a wealth of data to benchmark the theoretical calculations. nih.gov
A particularly promising area for this combined approach is the study of the compound's excited state properties, which are relevant for its potential use in photoluminescent materials and organic electronics. Time-dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption and emission spectra, which can then be compared with experimental measurements.
This iterative cycle of prediction, synthesis, and characterization will be instrumental in unlocking the full potential of this compound and its derivatives.
| Research Area | Experimental Approach | Computational Approach | Synergistic Outcome |
| Synthesis | Optimization of reaction conditions (catalyst, solvent, temperature). | Modeling of reaction pathways and transition states to predict optimal conditions. | Rational design of more efficient and selective synthetic routes. |
| Reactivity | Mapping of electrophilic substitution sites, investigation of coordination chemistry. | Calculation of electron density, frontier molecular orbitals, and reaction energies to predict regioselectivity. | A deeper understanding of the factors governing the compound's chemical behavior. |
| Material Properties | Synthesis and characterization of polymers and dyes. | DFT and TD-DFT calculations of electronic and optical properties (HOMO-LUMO gap, absorption spectra). | Targeted design of materials with desired electronic and optical characteristics. |
Q & A
Q. What computational methods predict the interaction of this compound with biological targets?
- Tools :
- Docking : AutoDock Vina models binding to Staphylococcus aureus dihydrofolate reductase (dG = –9.2 kcal/mol).
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories.
- QSAR : 3D descriptors (e.g., WHIM) correlate with antifungal activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
